Physicochemical Properties and Synthetic Utility of 4-Chloro-3-fluorobenzenesulfonamide: A Technical Guide for Drug Development
Physicochemical Properties and Synthetic Utility of 4-Chloro-3-fluorobenzenesulfonamide: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the strategic placement of halogens on aromatic rings is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1) serves as a highly versatile, structurally primed building block[1]. Characterized by its unique di-halogenated phenyl ring and a reactive sulfonamide moiety, this compound is a critical intermediate in the synthesis of advanced therapeutics, most notably aza-indazole derivatives used for tendon and ligament regeneration[2], as well as novel antimicrobial agents[3].
This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and maps its pharmacological utility.
Molecular Architecture and Physicochemical Profile
The utility of 4-Chloro-3-fluorobenzenesulfonamide stems directly from its molecular architecture. The para-chlorine atom provides significant lipophilic bulk, enhancing the molecule's ability to engage in halogen bonding within hydrophobic protein pockets. Concurrently, the meta-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) without adding steric bulk. This lowers the pKa of the adjacent sulfonamide group, improving its hydrogen-bond donating capacity and overall metabolic stability against oxidative degradation.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters that dictate the compound's behavior in synthetic workflows and biological systems:
| Property | Value | Rationale / Synthetic Significance |
| Chemical Name | 4-Chloro-3-fluorobenzenesulfonamide | Core sulfonamide pharmacophore. |
| CAS Number | 942035-78-1 | Standard chemical identifier[1]. |
| Molecular Formula | C₆H₅ClFNO₂S | Defines stoichiometry for downstream coupling[1]. |
| Molecular Weight | 209.63 g/mol | Low molecular weight allows for extensive downstream API elaboration without violating Lipinski's Rule of 5[1]. |
| LogP | ~1.33 | Optimal baseline lipophilicity, ensuring intermediate solubility in both organic solvents and aqueous media[4]. |
| Physical State | Solid (White to off-white) | Highly stable for long-term benchtop storage and easy to purify via trituration[3]. |
| H-Bond Donors | 1 (The -NH₂ group) | Critical for target protein interaction and further functionalization. |
| H-Bond Acceptors | 3 (-SO₂, -F) | Enhances binding affinity via dipole interactions. |
Synthetic Methodologies: From Sulfonyl Chloride to Sulfonamide
The most robust and economically viable route to synthesize 4-Chloro-3-fluorobenzenesulfonamide is the amination of its direct electrophilic precursor, 4-Chloro-3-fluorobenzenesulfonyl chloride (CAS: 942035-77-0).
Causality and Experimental Design
Why use a biphasic system? Sulfonyl chlorides are highly reactive and prone to hydrolysis in purely aqueous environments, which would yield the inactive sulfonic acid byproduct. By dissolving the electrophile in an organic solvent like dichloromethane (DCM) and adding aqueous ammonia, the reaction is restricted to the biphasic interface. This kinetic control favors the highly nucleophilic ammonia over water, ensuring high yields of the sulfonamide while managing the exothermic nature of the reaction.
Self-Validating Protocol
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Preparation: Dissolve 1.0 equivalent of 4-Chloro-3-fluorobenzenesulfonyl chloride in anhydrous DCM (approx. 10 mL/g).
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Temperature Control: Cool the reaction flask to 0°C using an ice bath. Causality: Lowering the temperature suppresses the competing hydrolysis pathway.
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Nucleophilic Attack: Add 5.0 equivalents of cold aqueous ammonia (28% NH₄OH) dropwise under vigorous stirring.
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Reaction Monitoring (Self-Validation Step 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The starting sulfonyl chloride is highly non-polar and runs near the solvent front. The resulting sulfonamide is highly polar and remains near the baseline. The complete disappearance of the top spot validates 100% conversion.
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Workup & Phase Separation: Once complete, dilute with additional DCM and separate the phases. Wash the organic layer with 1M HCl. Self-Validation Step 2: The acidic wash guarantees the complete removal of unreacted ammonia, preventing basic impurities from contaminating the final product.
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Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. Triturate the crude residue with cold hexane to precipitate the pure white solid[3].
Fig 1. Step-by-step synthetic workflow for 4-Chloro-3-fluorobenzenesulfonamide.
Applications in Medicinal Chemistry & Tissue Regeneration
4-Chloro-3-fluorobenzenesulfonamide is not an end-product; it is a highly specialized intermediate. Its most prominent application is in the synthesis of aza-indazole compounds [2].
Mechanism of Action in Tissue Repair
Historically, tendon and ligament ruptures have been treated exclusively with surgery or physiotherapy. However, recent pharmacological advancements utilize aza-indazole derivatives (synthesized using this sulfonamide building block) to actively induce scleraxis (Scx) gene expression [2].
Scleraxis is a basic helix-loop-helix transcription factor that serves as a highly specific marker for the tenocyte lineage. By upregulating Scx, these APIs promote the differentiation of mesenchymal stem cells into tenocytes, offering a regenerative pharmacological treatment for tendon repair[2]. Furthermore, analogues of this compound (such as carbamate-sulfonamide hybrids) have been synthesized and validated for potent antimicrobial properties[3].
Fig 2. Pharmacological pathway of aza-indazole derivatives derived from the sulfonamide.
Analytical Characterization Protocols
Before utilizing 4-Chloro-3-fluorobenzenesulfonamide in the complex synthesis of aza-indazole APIs, its structural integrity must be validated:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The molecular ion peak
should be observed at m/z 210.6, with a characteristic isotopic pattern indicating the presence of one chlorine atom (a 3:1 ratio of the M and M+2 peaks). -
¹H NMR (DMSO-d6): The sulfonamide protons (-NH₂) typically appear as a broad singlet around
7.4 - 7.6 ppm. The aromatic protons will show distinct splitting patterns (doublets/multiplets) dictated by the ortho and meta coupling to the fluorine and chlorine atoms.
References
-
ChemScene. "942035-78-1 | 4-Chloro-3-fluorobenzenesulfonamide". 1
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Chem-Space. "4-chloro-3-fluorobenzene-1-sulfonamide - C6H5ClFNO2S".4
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Sigma-Aldrich. "4-Chloro-3-fluoro-benzenesulfonyl chloride | 942035-77-0".
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Google Patents. "US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries". 2
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Scholars Research Library. "Synthesis of Novel Carbamate, Sulfonamide Analogues of (2'-(1H...". 3
Sources
- 1. chemscene.com [chemscene.com]
- 2. US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries - Google Patents [patents.google.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 4-chloro-3-fluorobenzene-1-sulfonamide - C6H5ClFNO2S | CSCS00011483393 [chem-space.com]
